molecular formula C11H11N3OS B13888619 4-(Methyloxy)-2-(methylthio)-6-(4-pyridinyl)pyrimidine

4-(Methyloxy)-2-(methylthio)-6-(4-pyridinyl)pyrimidine

Cat. No.: B13888619
M. Wt: 233.29 g/mol
InChI Key: AWTVTTZGDXFAQT-UHFFFAOYSA-N
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Description

4-Methoxy-2-methylsulfanyl-6-pyridin-4-ylpyrimidine is a heterocyclic compound that features both pyrimidine and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of methoxy and methylsulfanyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2-methylsulfanyl-6-pyridin-4-ylpyrimidine typically involves multi-step organic reactions One common method includes the cyclocondensation of appropriate precursors under controlled conditionsThe final step often involves the formation of the pyrimidine ring through cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-methylsulfanyl-6-pyridin-4-ylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the pyrimidine or pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group typically yields sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4-Methoxy-2-methylsulfanyl-6-pyridin-4-ylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-2-methylsulfanyl-6-pyridin-4-ylpyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and require further research to fully elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-2-methylsulfanyl-6-pyridin-4-ylpyrimidine is unique due to the combination of methoxy and methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity. Its dual pyridine and pyrimidine rings also contribute to its versatility in various applications.

Properties

Molecular Formula

C11H11N3OS

Molecular Weight

233.29 g/mol

IUPAC Name

4-methoxy-2-methylsulfanyl-6-pyridin-4-ylpyrimidine

InChI

InChI=1S/C11H11N3OS/c1-15-10-7-9(13-11(14-10)16-2)8-3-5-12-6-4-8/h3-7H,1-2H3

InChI Key

AWTVTTZGDXFAQT-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=C1)C2=CC=NC=C2)SC

Origin of Product

United States

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